molecular formula C8H8ClNO2 B116018 4-Amino-3-chloro-5-methylbenzoic acid CAS No. 157069-52-8

4-Amino-3-chloro-5-methylbenzoic acid

Cat. No.: B116018
CAS No.: 157069-52-8
M. Wt: 185.61 g/mol
InChI Key: QDVXQZIEVDLRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, featuring an amino group at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 5-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-5-methylbenzoic acid can be achieved through various methods. One common approach involves the chlorination of 4-Amino-3-methylbenzoic acid using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with good regioselectivity due to the electron-donating effect of the amino group, which directs the chlorination to the 3-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-chloro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceutical research, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets would vary based on the specific compound being synthesized or the intended therapeutic application .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylbenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Amino-3-chlorobenzoic acid: Lacks the methyl group, affecting its steric and electronic properties.

    3-Amino-4-chloro-5-methylbenzoic acid: Positional isomer with different reactivity and properties

Uniqueness

4-Amino-3-chloro-5-methylbenzoic acid is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which allows for a wide range of chemical transformations. The methyl group at the 5-position further enhances its reactivity and provides additional steric effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-amino-3-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVXQZIEVDLRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370666
Record name 4-amino-3-chloro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157069-52-8
Record name 4-amino-3-chloro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chloro-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-chloro-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-3-chloro-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-3-chloro-5-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-3-chloro-5-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-3-chloro-5-methylbenzoic acid
Reactant of Route 6
4-Amino-3-chloro-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.